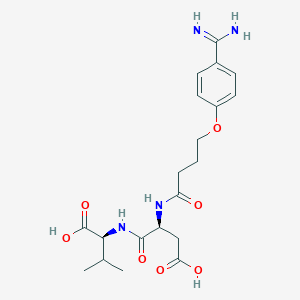

((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine

Description

Properties

CAS No. |

147865-49-4 |

|---|---|

Molecular Formula |

C20H28N4O7 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[4-(4-carbamimidoylphenoxy)butanoylamino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1 |

InChI Key |

JFCXCBBSUORTNS-YOEHRIQHSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |

Other CAS No. |

147865-49-4 |

Synonyms |

((4-(4-amidinophenoxy)butanoyl)aspartyl)valine FK 633 FK-633 FK633 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine: A Putative Protease Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activity of ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine. This molecule is a rationally designed peptide derivative, likely intended to act as a protease inhibitor. Its structure combines a dipeptide core (aspartyl-valine) with an N-terminal acyl group featuring a 4-amidinophenoxy moiety, a known pharmacophore for targeting the active sites of serine proteases. This document will detail a plausible synthetic route, including strategies to mitigate common side reactions in peptide chemistry, and propose experimental protocols for its biological evaluation.

Introduction: Rational Design and Structural Features

The compound ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine is a complex organic molecule that can be deconstructed into three key components:

-

A Dipeptide Core (Aspartyl-Valine): This dipeptide provides a peptide backbone that can interact with the active site of a target enzyme. The specific amino acid residues, aspartic acid and valine, contribute to the molecule's overall size, shape, and potential for specific interactions.

-

A Butanoyl Linker: This four-carbon chain acts as a spacer, connecting the pharmacologically active headgroup to the dipeptide core. The length and flexibility of this linker can be crucial for optimal positioning of the molecule within an enzyme's active site.

-

A 4-Amidinophenoxy Headgroup: The amidine group is a strong base and is protonated at physiological pH. This allows it to mimic the side chains of arginine or lysine, which are common recognition motifs for many proteases, particularly serine proteases like trypsin and thrombin. The amidinophenoxy group is a well-established "warhead" in the design of protease inhibitors[1][2].

The combination of these structural features strongly suggests that ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine is designed as a competitive inhibitor of a serine protease.

Chemical Properties and Characterization

Structure and Stereochemistry

The chemical structure of ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine is depicted below, assuming the naturally occurring L-stereoisomers for both aspartic acid and valine.

(A proper 2D chemical structure image would be inserted here in a real document. As I cannot generate images, a placeholder is used.)

Caption: 2D structure of ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the molecule.

| Property | Predicted Value |

| Molecular Formula | C22H33N5O7 |

| Molecular Weight | 479.53 g/mol |

| pKa (Amidine group) | ~10-11 |

| pKa (Aspartic acid side chain) | ~3.9 |

| pKa (C-terminal carboxylic acid) | ~2-3 |

| XLogP3 | -1.5 |

Spectroscopic Characterization (Hypothetical)

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include aromatic protons from the phenoxy group, methylene protons from the butanoyl linker and the amino acid side chains, and methine protons of the alpha-carbons of aspartic acid and valine. The isopropyl group of valine would show characteristic doublet signals.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the carbonyl carbons of the amide bonds and carboxylic acids, and the aliphatic carbons of the linker and amino acid side chains.

-

Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 480.5.

Synthesis Methodology

The synthesis of ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine can be approached through a convergent strategy, involving the synthesis of the acylating agent and the dipeptide separately, followed by their coupling.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols

Protocol 1: Synthesis of 4-(4-Amidinophenoxy)butanoic Acid

-

Step 1a: Synthesis of Ethyl 4-(4-cyanophenoxy)butanoate. To a solution of 4-cyanophenol and ethyl 4-bromobutanoate in a suitable solvent like acetone, add a base such as potassium carbonate. Reflux the mixture overnight. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.

-

Step 1b: Synthesis of 4-(4-Cyanophenoxy)butanoic Acid. Hydrolyze the ester from step 1a using aqueous sodium hydroxide solution at room temperature. After the reaction is complete, acidify the mixture with HCl to precipitate the carboxylic acid. Filter and dry the product.

-

Step 1c: Synthesis of 4-(4-Amidinophenoxy)butanoic Acid Hydrochloride. Convert the nitrile from step 1b to the corresponding imidate by bubbling dry HCl gas through a solution of the nitrile in ethanol at 0°C. After the reaction is complete, remove the solvent under reduced pressure. Treat the resulting imidate hydrochloride with a solution of ammonia in ethanol to form the amidine. The product can be purified by recrystallization.

Protocol 2: Synthesis of the Dipeptide H-Asp(O-tBu)-Val-OtBu

Causality Behind Experimental Choices: The side chain of aspartic acid is protected as a tert-butyl ester (O-tBu) to prevent the formation of aspartimide, a common side reaction in peptide synthesis involving aspartic acid[3][4]. The C-terminus of valine is also protected as a tert-butyl ester. Fmoc (9-fluorenylmethyloxycarbonyl) is used as the N-terminal protecting group for aspartic acid, which is a standard protecting group in solid-phase and solution-phase peptide synthesis.

-

Step 2a: Coupling of Fmoc-Asp(O-tBu)-OH and H-Val-OtBu. Dissolve Fmoc-Asp(O-tBu)-OH, H-Val-OtBu, and a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) and stir the reaction at room temperature until completion.

-

Step 2b: Purification of Fmoc-Asp(O-tBu)-Val-OtBu. After the reaction, dilute the mixture with ethyl acetate and wash with aqueous solutions of citric acid, sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the protected dipeptide. Purify further by column chromatography if necessary.

-

Step 2c: Fmoc Deprotection. Dissolve the purified dipeptide from step 2b in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes. Remove the solvent under reduced pressure to obtain the deprotected dipeptide H-Asp(O-tBu)-Val-OtBu.

Protocol 3: Coupling and Final Deprotection

-

Step 3a: Coupling of 4-(4-Amidinophenoxy)butanoic Acid and H-Asp(O-tBu)-Val-OtBu. Couple the products from Protocol 1 and Protocol 2 using a similar procedure as in Step 2a, with HATU and DIPEA in DMF.

-

Step 3b: Purification of the Protected Product. Purify the crude product from Step 3a using reverse-phase HPLC.

-

Step 3c: Final Deprotection. Treat the purified product from Step 3b with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS), to remove the tert-butyl protecting groups.

-

Step 3d: Final Purification. After cleavage, precipitate the product with cold diethyl ether, centrifuge, and wash the pellet. Purify the final compound by preparative reverse-phase HPLC and characterize by mass spectrometry and NMR.

Proposed Mechanism of Action and Biological Target

The 4-amidinophenoxy group is a well-known mimic of a protonated arginine or lysine side chain. Many serine proteases have a specificity pocket (the S1 pocket) that preferentially binds to basic amino acid residues. It is hypothesized that ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine acts as a competitive inhibitor by binding to the active site of a serine protease, with the amidinium group occupying the S1 pocket. The dipeptide portion of the molecule would then occupy the S2 and S3 subsites, further strengthening the binding affinity.

Hypothetical Signaling Pathway

Caption: A generic signaling pathway for a protease-activated receptor that can be blocked by the inhibitor.

Experimental Protocols for Biological Evaluation

In Vitro Protease Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the compound against a model serine protease, such as trypsin.

-

Materials:

-

Trypsin from bovine pancreas

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

-

Test compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 180 µL of assay buffer to each well.

-

Add 10 µL of various concentrations of the test compound (or DMSO for control) to the wells.

-

Add 10 µL of trypsin solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the L-BAPNA substrate solution.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.

-

Workflow for Biological Evaluation

Caption: Experimental workflow for the biological evaluation of the putative protease inhibitor.

Conclusion

((4-(4-amidinophenoxy)butanoyl)aspartyl)valine is a rationally designed molecule with the potential to act as a potent and selective inhibitor of serine proteases. Its synthesis, while challenging due to the need to control stereochemistry and prevent side reactions, is feasible using modern peptide chemistry techniques. The biological evaluation of this compound could provide valuable insights into its therapeutic potential for diseases where protease activity is dysregulated. Further studies would be required to determine its specific protease target, its mechanism of inhibition, and its efficacy and safety in cellular and in vivo models.

References

-

El-Sayed, M., et al. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. PMC. [Link]

-

Li, Z., et al. (2025). In vitro synthesis of β-aspartyl-basic amino acid dipeptides via a multi-enzyme cascade system with ATP regeneration. PubMed. [Link]

-

Mellor, S. L., et al. (2000). Solid-phase synthesis of N-substituted amidinophenoxy pyridines as factor XA inhibitors. PubMed. [Link]

-

Hruby, V. J. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry, The University of Arizona. [Link]

-

Ghosh, A. K., et al. (2010). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PMC. [Link]

-

Okutome, T., et al. (1984). Synthesis and structure-activity study of protease inhibitors. III. Amidinophenols and their benzoyl esters. PubMed. [Link]

-

Bernhard, S. A., et al. (1966). Preparation of Aspartyl Peptides. ACS Publications. [Link]

-

Al-Tannak, N. F., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Bascuñán, P., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed. [Link]

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. [Link]

-

Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

Sources

- 1. Solid-phase synthesis of N-substituted amidinophenoxy pyridines as factor XA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity study of protease inhibitors. III. Amidinophenols and their benzoyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. d-nb.info [d-nb.info]

Optimizing the Druggability of Novel Peptide Inhibitors: A Physicochemical Characterization Guide

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Goldilocks" Challenge of Peptide Therapeutics

Peptides occupy a unique chemical space between small molecules and biologics. They offer the high potency and specificity of antibodies but suffer from the poor ADME (Absorption, Distribution, Metabolism, Excretion) properties typical of large, polar molecules. For a novel peptide inhibitor to transition from a "hit" to a "drug candidate," it must satisfy a rigorous set of physicochemical criteria.

This guide moves beyond standard textbook definitions. It provides a field-proven workflow for characterizing and optimizing the physicochemical properties of novel peptide inhibitors, focusing on the causality between molecular structure and experimental outcomes.

Part 1: Solubility & Aggregation Profiling

The First Hurdle: If it precipitates, it’s a false positive.

Peptides are notorious for aggregation, particularly those designed with hydrophobic residues to bury into protein-protein interaction (PPI) interfaces. Aggregation leads to promiscuous inhibition (false positives), immunogenicity, and poor bioavailability.

The Protocol: Kinetic Solubility via Laser Nephelometry

Unlike thermodynamic solubility (equilibrium), kinetic solubility mimics the dynamic environment of a biological assay or injection. We utilize Laser Nephelometry for high-throughput screening, as it detects precipitating particles by measuring forward-scattered light.[1]

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM peptide stock in 100% DMSO.

-

Dilution: Serial dilute the stock into the assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration should be kept constant (e.g., 1-2%).

-

Incubation: Shake at room temperature for 90 minutes.

-

Measurement: Read on a nephelometer (e.g., BMG NEPHELOstar).

-

Analysis: Plot Relative Nephelometric Units (RNU) vs. Concentration. The "onset of precipitation" is the concentration where RNU deviates from the baseline linearity.

Data Interpretation & Causality

-

High Solubility (>100 µM): Proceed to bioassays.

-

Low Solubility (<10 µM): High risk.

-

Root Cause Analysis: Check the Isoelectric Point (pI) . Peptides are least soluble at their pI. If your assay pH ≈ pI, the peptide has zero net charge and aggregates.

-

Correction: Add charged residues (Arg/Lys for solubility, Glu/Asp for pI shifting) or PEGylation at the N-terminus.

-

Visualization: Solubility Logic Flow

Caption: Decision tree for solubility profiling. Aggregation at the pI is the most common failure mode for neutral peptides.

Part 2: Metabolic Stability

The Survival Test: Proteolytic Resistance.

Native peptides have half-lives in minutes due to serum proteases (e.g., DPP-IV, neprilysin). A viable drug candidate must demonstrate sufficient stability to reach the target tissue.

The Protocol: Serum Stability via LC-MS/MS

Fluorescence-based assays are often misleading due to quenching or cleavage of the fluorophore itself. LC-MS/MS provides definitive structural integrity data.

Experimental Protocol:

-

Incubation: Spike peptide (final 1-10 µM) into pooled human serum (or plasma) pre-warmed to 37°C.

-

Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, 240 min, and 24h.

-

Quenching: Immediately precipitate serum proteins by adding 150 µL ice-cold Acetonitrile (containing internal standard).

-

Centrifugation: Spin at 10,000g for 10 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion (

) depletion over time.

Stability Optimization Table

When stability is poor (

| Modification Strategy | Mechanism of Action | Potential Drawback |

| D-Amino Acids | Alters stereochemistry; proteases cannot recognize the scissile bond. | Can disrupt binding affinity if the side chain orientation is critical. |

| N-Methylation | Sterically hinders the amide bond; removes H-bond donor (improves permeability). | Complex synthesis; can induce conformational clashes. |

| Cyclization (Stapling) | Constrains conformation; hides the backbone from proteases. | rigidification may reduce "induced fit" binding. |

| C-terminal Amidation | Mimics native protein backbone; prevents carboxypeptidase cleavage. | Generally low risk; standard practice. |

Part 3: Permeability & Cellular Uptake

The Holy Grail: Getting Inside the Cell.

For intracellular targets, permeability is the rate-limiting step. Peptides generally violate Lipinski's Rule of 5 (MW > 500, H-bond donors > 5).

The Protocol: PAMPA vs. Caco-2

We use a tiered approach.

-

Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay). Measures passive diffusion only.[2][3]

-

Tier 2: Caco-2 (Human Epithelial Colorectal Adenocarcinoma cells). Measures active transport and efflux.[2]

-

Why: If PAMPA is low but Caco-2 is high, the peptide may be using a transporter (e.g., PEPT1). If PAMPA is high but Caco-2 is low, the peptide is likely a P-gp efflux substrate.

-

The "Chameleonic" Effect

Successful permeable peptides (like Cyclosporine A) are "chameleons."

-

In Water: They expose polar groups to solvate.

-

In Lipid Membrane: They form intramolecular Hydrogen bonds (IMHBs) to "hide" their polarity, effectively lowering their desolvation penalty.

-

Metric: We measure this by comparing LogD (distribution coefficient) in octanol/water vs. alkane/water systems. A large difference indicates chameleonic potential.

Part 4: Binding Kinetics (SPR)

Beyond IC50: Residence Time.

A low

The Protocol: Surface Plasmon Resonance (SPR)

Instrument: Biacore T200 or 8K. Chip: CM5 (Carboxymethyl dextran) or SA (Streptavidin) for biotinylated peptides.

Workflow:

-

Immobilization: Immobilize the target protein (Ligand) to the chip surface.[5][6] Target ~100 RU (Resonance Units) for kinetic analysis to avoid mass transport limitations.

-

Injection: Inject peptide (Analyte) at 5 concentrations (0.1x to 10x expected

). -

Dissociation: Allow a long dissociation phase (at least 10-20 mins) to accurately measure slow

rates. -

Regeneration: Use mild conditions (e.g., Glycine pH 2.5) to remove bound peptide without damaging the protein.

Visualization: The Kinetic Landscape

Caption: Kinetic profiles in SPR. We target "Fast On / Slow Off" for maximum target occupancy and duration of action.

References

-

FDA Guidelines. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). Link

-

Di, L., et al. High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry (2003). Link

- Wang, X., et al.Peptide Permeability: The "Chameleonic" Property. Journal of Medicinal Chemistry (2014).

-

Biacore (Cytiva). Surface Plasmon Resonance (SPR) Theory and Practice for Protein-Peptide Interactions.Link

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.Link

Sources

Mechanism of Action of Amidinophenoxy Compounds: An In-Depth Technical Guide

Executive Summary & Chemical Identity

Amidinophenoxy compounds (specifically bis-amidinophenoxyalkanes) represent a class of aromatic diamidines characterized by two benzamidine rings linked by an aliphatic diether chain.[1] The most clinically significant members—Propamidine (

Their pharmacological efficacy is not singular but multimodal.[1] This guide dissects their mechanism of action (MOA) into three distinct pillars:

-

Genomic Targeting: High-affinity binding to the DNA minor groove (AT-rich regions).[1]

-

Bioenergetic Collapse: Disruption of mitochondrial membrane potential (

) and kinetoplast disintegration.[1] -

Proteolytic Regulation: Competitive inhibition of trypsin-like serine proteases.[1]

Molecular Mechanism 1: DNA Minor Groove Recognition

The primary MOA for amidinophenoxy compounds is their ability to function as non-intercalating DNA minor groove binders.

The Structural Basis of Binding

Unlike intercalators (e.g., doxorubicin) that insert between base pairs, amidinophenoxy compounds fit isohelically within the minor groove.

-

AT-Selectivity: The compounds preferentially bind to Adenine-Thymine (AT) rich tracts (minimum 4-5 base pairs).[1] The narrow width of the minor groove in AT regions complements the curvature of the diamidine molecule.

-

Electrostatic Anchoring: The positively charged amidine groups (

) form salt bridges with the negatively charged phosphate backbone and hydrogen bonds with the O2 of thymine and N3 of adenine at the floor of the groove. -

Linker Length Criticality: The aliphatic linker acts as a "molecular spring."

Functional Consequences

Binding sterically hinders the advance of DNA polymerases and transcription factors. In Trypanosomatids (e.g., Leishmania, Trypanosoma), this leads to the selective condensation and disintegration of the kinetoplast DNA (kDNA) —a specialized mitochondrial DNA network essential for parasite survival.

Visualization: The Kinetoplast Collapse Pathway

The following diagram illustrates the cascade from cellular uptake to cell death.

Figure 1: Mechanistic cascade of amidinophenoxy compounds in parasitic protozoa, highlighting the dual attack on DNA integrity and bioenergetics.[1]

Molecular Mechanism 2: Serine Protease Inhibition

Beyond DNA binding, amidinophenoxy compounds act as competitive inhibitors of trypsin-like serine proteases.[1] The amidine group mimics the side chain of Arginine/Lysine (the natural substrate P1 residue), docking into the S1 specificity pocket of the enzyme.

Key Enzymatic Targets

| Target Enzyme | Physiological Role | Therapeutic Implication |

| TMPRSS2 | Transmembrane Serine Protease 2 | Viral Entry (SARS-CoV-2, Influenza).[1] Inhibition blocks spike protein priming.[1] |

| uPA | Urokinase Plasminogen Activator | Cancer Metastasis.[1] Inhibition reduces ECM degradation and tumor invasion. |

| Matriptase | Epithelial homeostasis | Cancer progression and skin barrier function.[1] |

Mechanism of Inhibition

-

Docking: The positively charged amidine moiety enters the enzyme's S1 pocket.

-

Salt Bridge Formation: It forms a critical salt bridge with the Aspartate residue (e.g., Asp189 in trypsin) at the base of the pocket.

-

Catalytic Blockade: By occupying the active site, it prevents the catalytic triad (His-Asp-Ser) from accessing the scissile bond of the natural protein substrate.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal controls to validate the specific MOA being tested.

DNA Binding Validation: Thermal Shift Assay (FRET-Melting)

Objective: Quantify the stabilization of DNA secondary structure by ligand binding.

Reagents:

-

Oligonucleotide: 5'-FAM-labeled hairpin DNA containing AT-rich sequence (e.g., 5'-FAM-AAATTT-loop-AAATTT-TAMRA-3').[1]

-

Buffer: 10 mM Sodium Cacodylate, 100 mM NaCl, pH 7.4.

-

Compound: Amidinophenoxy derivative (0.1 - 10 µM).[1]

Workflow:

-

Baseline: Measure fluorescence of DNA alone (FAM emission) while heating from 25°C to 95°C (

). -

Treatment: Incubate DNA with compound (1:1 to 1:5 ratio) for 30 min at RT.

-

Measurement: Repeat thermal ramp.

-

Validation:

Mitochondrial Toxicity: JC-1 Membrane Potential Assay

Objective: Determine if the compound acts via mitochondrial depolarization.

Workflow Diagram:

Figure 2: Workflow for JC-1 assay. A decrease in the Red/Green fluorescence ratio confirms mitochondrial depolarization.

Comparative Data Analysis

The following table summarizes the structure-activity relationship (SAR) of key amidinophenoxy compounds based on linker length and primary targets.

| Compound | Linker ( | Primary Target | Key Indication | |

| Propamidine | 3 | Bacterial Membrane / DNA | Acanthamoeba Keratitis | |

| Pentamidine | 5 | Kinetoplast DNA / PRL-3 | Trypanosomiasis, PCP | |

| Hexamidine | 6 | Membrane / Proteases | Topical Antiseptic |

Note:

References

-

Wilson, W. D., et al. (2008).[1] Antiparasitic Compounds That Target DNA. Biochimie. Link

-

Sands, K., et al. (2022).[1] Amidine-containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon. Link

-

Harding, M. M., et al. (1992).[1] The structure of the complex of pentamidine with the d(CGCGAATTCGCG)2 duplex. Nucleic Acids Research.[1] Link[1]

-

Hoffmann, A., & Markwardt, F. (1989).[1] Inhibition action of amidino- and guanidinophenyl derivatives against hemolysis initiated by complement activation. Pharmazie. Link

-

Steinberg, D., et al. (2020).[1] TMPRSS2 inhibitors for COVID-19: repurposing pentamidine and related bis-benzamidines. Link[1]

Sources

Structural Integrity: A Comprehensive Guide to Spectroscopic Analysis of Synthetic Dipeptides

Executive Summary

Synthetic dipeptides are the fundamental units of peptidomimetics and protein engineering, yet their structural simplicity belies significant analytical challenges. Unlike long-chain polypeptides, dipeptides often lack defined secondary structures, exhibit rapid conformational averaging, and are prone to specific side reactions like diketopiperazine (DKP) formation. This guide provides a rigorous, self-validating workflow for the structural elucidation of synthetic dipeptides using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It moves beyond basic characterization to address critical industry pain points: differentiating isomeric residues (Leu/Ile), assigning diastereomers, and validating zwitterionic states.

Part 1: Strategic Sample Preparation

The Causality of Solvent Choice

The success of spectroscopic analysis is determined before the sample enters the instrument. For dipeptides, the choice of solvent dictates the visibility of amide protons and the stabilization of conformers.

Solvent Selection Matrix

| Solvent | Primary Utility | Limitations | Strategic Insight |

| DMSO-d6 | Gold Standard. Excellent solubility; slows chemical exchange of amide protons ( | Hygroscopic; residual water peak at 3.33 ppm can obscure | Use for de novo sequencing and temperature coefficient studies to detect H-bonding. |

| D2O | Simulates physiological pH; essential for zwitterionic verification. | Silent Amides. Rapid exchange eliminates | Use only for confirming carbon backbone assignments (HSQC) or zwitterionic state. |

| CD3OH / Methanol-d4 | Intermediate polarity; useful for hydrophobic dipeptides. | Protich solvent; partial exchange of amides. | Good for LC-MS compatible NMR flow probes. |

Concentration & pH

-

NMR: Target 2–10 mM . Dipeptides aggregate less than proteins, but high concentrations can induce intermolecular NOEs that mimic secondary structure.

-

pH Control: In aqueous solution, dipeptides exist as zwitterions (

) at neutral pH. To observe the C-terminal carboxylic acid proton, the pH must be lowered (pH < 3), often requiring the addition of TFA-d or using

Part 2: Mass Spectrometry (The Screening Phase)

Differentiation and Artifact Detection

While NMR provides spatial resolution, MS provides molecular specificity. The core challenge in dipeptide MS is not determining mass, but distinguishing isomers and identifying cyclization artifacts.

Fragmentation Logic: The b/y Ion Series

In Collision-Induced Dissociation (CID), peptides fragment along the amide backbone.

-

b-ions: Charge retained on the N-terminus (Acylium ion).

-

y-ions: Charge retained on the C-terminus (Truncated amine).[1]

For a dipeptide

-

b1 ion: Corresponds to the N-terminal residue (minus CO).[2]

Critical Challenge: Leucine vs. Isoleucine

Leu and Ile are isobaric (113 Da).[4][5] Standard MS scans cannot distinguish them.[5][6]

-

The Solution: High-energy fragmentation (MS3 or EThcD) is required to fracture the side chain.

-

Isoleucine: Generates a characteristic z-29 ion (loss of ethyl group).[7]

-

Leucine: Generates a characteristic z-43 ion (loss of isopropyl group).

-

Reference: This "w-ion" differentiation strategy is essential for high-fidelity sequencing [1].

-

The Diketopiperazine (DKP) Trap

Dipeptides, especially those containing Proline or Glycine, are prone to spontaneous cyclization into DKPs (2,5-diketopiperazines), losing 18 Da (

-

Detection: If the parent ion is observed at

, it is likely the DKP artifact, not the linear dipeptide. This is common in esters or during SPPS cleavage [2].

Figure 1: MS Fragmentation logic distinguishing standard backbone cleavage from side-chain specific identification and DKP artifacts.

Part 3: NMR Spectroscopy (Structural Confirmation)

Stereochemistry and Connectivity

NMR is the only method to definitively assign stereochemistry (L-L vs. L-D diastereomers) without crystallization.

The 1D Proton Fingerprint

-

Amide Region (7.5 – 9.0 ppm): In DMSO-d6, these doublets (or singlets for tertiary amides) are the starting point.

-

Alpha Region (3.5 – 5.0 ppm): The

signals provide coupling constants (-

Karplus Relation: Large

values (8-10 Hz) indicate extended conformations (

-

2D Correlation Workflow

To ensure self-validation, use the following sequence:

-

COSY (Correlation Spectroscopy): Identifies spin systems. Traces connectivity from

.-

Limit: Cannot cross the amide bond (inter-residue).

-

-

HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons (

). Essential for resolving overlapping side chains (e.g., Leu vs. Val methyls). -

HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder." It detects correlations over 2-3 bonds.

-

Critical Check: Look for the correlation between the

of Residue 2 and the Carbonyl Carbon of Residue 1 . This definitively proves the peptide bond exists and has not hydrolyzed [3].

-

Stereochemical Purity (Diastereomers)

Synthetic dipeptides often suffer from racemization (e.g., <1% D-isomer).

-

Detection: L-L and L-D dipeptides are diastereomers, meaning they have distinct NMR spectra.

-

Protocol: Acquire a 1H-NMR with high scan count (NS=64+). Look for "shadow peaks" near the major

or methyl signals. Integration of Major vs. Minor peak gives the Diastereomeric Excess (de).

Part 4: Integrated Analytical Workflow

The Self-Validating System

This workflow ensures that data from MS and NMR cross-reference each other to prevent false positives (e.g., mistaking a DKP artifact for a pure peptide).

Figure 2: Integrated decision matrix for dipeptide characterization, prioritizing artifact detection before expensive NMR time.

Part 5: Experimental Protocols

Protocol A: High-Resolution LC-MS/MS

Objective: Confirm MW and sequence.

-

Solvent: 50:50 Water:Acetonitrile + 0.1% Formic Acid (Proton source).

-

Ionization: ESI Positive Mode.

-

Method:

-

Inject 5 µL of 10 µM sample.

-

Full Scan: m/z 100–1000.

-

Data Dependent Acquisition (DDA): Select top 3 ions for fragmentation (CID, Collision Energy 25-35 eV).

-

Isomer Check: If Leu/Ile suspected, activate MS3 method on parent ion.

-

Protocol B: Structural NMR in DMSO-d6

Objective: Full assignment and stereochemical check.

-

Preparation: Dissolve 2-5 mg dipeptide in 600 µL DMSO-d6 (99.9% D). Use high-quality 5mm tubes to prevent shimming errors.

-

Acquisition (600 MHz equivalent):

-

1H (zg30): 64 scans, relaxation delay (D1) = 2.0s. Center on 5 ppm.

-

COSY (cosygpppqf): 2048 x 256 points.

-

HSQC (hsqcetgpsi): Multiplicity edited (CH/CH3 positive, CH2 negative). This distinguishes Glycine (

) instantly. -

HMBC (hmbcgplpndqf): Optimized for 8 Hz coupling (J_CN).

-

-

Processing:

-

Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

-

Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve couplings.

-

References

-

Differentiation of Leucine and Isoleucine by Mass Spectrometry Source: Creative Biolabs / Journal of Mass Spectrometry Significance: Defines the w-ion side-chain fragmentation mechanism (z-29 vs z-43). URL:[Link]

-

Mechanistic Study of Diketopiperazine Formation Source: NIH / PMC (Journal of Pharmaceutical Sciences) Significance: Explains the mechanism of spontaneous cyclization in dipeptides containing Proline. URL:[Link]

-

NMR Chemical Shift Assignment of Peptides Source: University of Texas / BMRB Significance: Provides standard chemical shift tables and 2D NMR workflow (TOCSY/NOESY) for peptide assignment. URL:[Link]

-

Solvent Effects on Peptide Conformation (DMSO vs Water) Source: NIH / PMC (Biophysical Journal) Significance: Details how DMSO stabilizes amide protons and affects conformational ensembles compared to water. URL:[Link]

Sources

- 1. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 2. De Novo Peptide Sequencing [ionsource.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. I/L De Novo Antibody Sequencing - Abterra Biosciences [abterrabio.com]

- 5. novor.cloud [novor.cloud]

- 6. sciex.com [sciex.com]

- 7. creative-biolabs.com [creative-biolabs.com]

Technical Guide: Solubility and Stability Profiling of Research Compounds

Executive Directive: The Attrition Problem

In early-stage drug discovery, up to 90% of compound attrition is attributed not to a lack of potency, but to poor physicochemical properties. As a scientist, your primary adversary is not the biological target, but the compound's behavior in solution.

This guide moves beyond basic "recipe" following. It establishes a self-validating workflow to determine if your compound is truly inactive, or simply unavailable to the assay system due to precipitation or degradation.

The "Triangle of Doom"

Before pipetting, visualize the three interdependent failure modes:

-

Solubility: If it doesn't dissolve, it doesn't interact.

-

Stability: If it degrades, you are testing a breakdown product, not the parent.

-

Permeability: If it dissolves and survives but cannot cross the membrane, it fails (Cell-based assays).

Solubility Profiling: Kinetic vs. Thermodynamic

A common error is treating "solubility" as a singular number. It is context-dependent. You must distinguish between Kinetic Solubility (relevant for HTS/bio-assays starting from DMSO stocks) and Thermodynamic Solubility (relevant for formulation and CMC).

Comparative Analysis

| Feature | Kinetic Solubility | Thermodynamic Solubility |

| Starting Material | Pre-dissolved DMSO Stock | Solid Powder (Crystalline/Amorphous) |

| Equilibrium State | Metastable (Supersaturated) | True Equilibrium |

| Throughput | High (96/384-well plate) | Low to Medium |

| Precipitation Risk | High (Crash-out upon dilution) | N/A (Starts as solid) |

| Primary Use Case | HTS, Cell Assays, IC50 determination | Lead Opt, Formulation, CMC |

Workflow Diagram: The Solubility Decision Tree

The following logic ensures you apply the correct method for your stage of research.

Figure 1: Decision logic for selecting solubility methodologies based on compound development stage.

Detailed Protocol: Miniaturized Shake-Flask Method

Standard: Adapted from OECD Guideline 105 [1]. Objective: Determine thermodynamic solubility using minimal compound (<2 mg).

Reagents & Equipment[1][2][3][4]

-

Buffer: PBS pH 7.4 (or relevant biological buffer).

-

Vessel: 1.5 mL HPLC glass vials or 96-well filter plates (0.45 µm PVDF).

-

Agitation: Orbital shaker (heated to 25°C or 37°C).

-

Analysis: HPLC-UV or LC-MS/MS.[1]

Step-by-Step Procedure

-

Saturation (The "Excess" Rule):

-

Weigh approx. 1-2 mg of solid compound into the vial.

-

Add 500 µL of buffer.

-

Critical Check: Visually confirm undissolved solid remains. If the solution is clear, you have not reached saturation; add more solid.

-

-

Equilibration:

-

Agitate at 300 rpm for 24 hours .

-

Note: OECD 105 suggests 24-72 hours. For research compounds, 24h is the standard compromise between throughput and accuracy.

-

-

Phase Separation (Filtration vs. Centrifugation):

-

Preferred: Centrifuge at 10,000 rpm for 10 mins to pellet the solid.

-

Alternative: Filter using a pre-saturated PVDF filter (to prevent compound loss due to filter binding).

-

-

Quantification:

-

Carefully aspirate the supernatant.

-

Dilute the supernatant with organic solvent (e.g., 50:50 Acetonitrile:Water) to ensure the compound does not crash out before injection.

-

Inject onto HPLC. Calculate concentration against a standard curve prepared in DMSO.

-

Stability Assessment: The Hidden Variable

Compounds often degrade during the assay incubation period. A compound with an IC50 of 10 nM that degrades 50% in 1 hour is actually a 5 nM compound (or inactive if the breakdown product is toxic).

Solution Stability (DMSO Stocks)

The Risk: DMSO is hygroscopic. It absorbs water from the air, which can cause hydrolysis of sensitive compounds (e.g., esters, maleimides) even at -20°C [2].

Best Practice:

-

Store stocks in single-use aliquots to avoid freeze-thaw cycles.

-

Use "Dry" DMSO (water content <0.1%) for preparation.

-

Validation: Re-analyze LC-MS purity of stocks every 3-6 months.

Forced Degradation (Stress Testing)

Before moving to expensive animal models, perform a "Stress Test" to identify degradation pathways.

Protocol: Rapid Stress Panel

-

Acid/Base Hydrolysis: Incubate 10 µM compound in 0.1 N HCl and 0.1 N NaOH for 4 hours.

-

Oxidation: Incubate with 0.3% H2O2 for 4 hours.

-

Photostability: Expose to UV light (ICH Q1B conditions) for 24 hours.

-

Analysis: Analyze via LC-MS. Look for loss of parent peak and appearance of M+16 (Oxidation) or M+18 (Hydrolysis) adducts.

Workflow Diagram: Stability Testing Cycle

Figure 2: Forced degradation workflow to identify chemical liabilities prior to biological testing.

Data Analysis & Interpretation

Calculating Solubility

The solubility (

Interpreting Stability Data (First-Order Kinetics)

For solution stability, plot the natural log of concentration over time.

-

t1/2 (Half-life):

-

Rule of Thumb: If

, the biological data is invalid.

References

-

OECD. (1995).[2] Test No. 105: Water Solubility.[2][3] OECD Guidelines for the Testing of Chemicals, Section 1.[4] [Link]

-

International Conference on Harmonisation (ICH). (2003).[5][6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8][Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

-

Way, L. (2014). DMSO: The Good, The Bad and The Ugly. Reaction Biology Corp. [Link] (General Reference for DMSO hygroscopicity context).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. filab.fr [filab.fr]

- 5. ikev.org [ikev.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

Methodological & Application

Bridging the Gap: Strategic Design of Cell-Based Assays for Novel Enzyme Inhibitors

Abstract

While biochemical assays define the intrinsic potency of an inhibitor (

Phase 1: Assay Principle Selection

The first critical decision is selecting a readout that accurately reflects enzyme inhibition rather than general cytotoxicity.

The Readout Hierarchy

-

Proximal (Direct Substrate Modification): Measures the specific product of the enzyme (e.g., phosphorylation of a substrate by a kinase). Gold Standard.

-

Technologies: HTRF (Homogeneous Time-Resolved Fluorescence), AlphaLISA, ELISA.

-

-

Distal (Reporter Gene): Measures a downstream transcriptional event (e.g., Luciferase driven by an NF-

B promoter).-

Risk: High false-positive rate due to off-target pathway modulation.

-

-

Phenotypic (Viability/Proliferation): Measures cell death (e.g., ATP levels via CellTiter-Glo).

-

Risk: Cannot distinguish between specific enzyme inhibition and general toxicity.

-

Recommendation: For novel enzyme inhibitors, prioritize Proximal Readouts using ratiometric detection (like HTRF) to normalize for well-to-well variability and compound interference.

Visualizing the Decision Matrix

Figure 1: Decision tree for selecting the appropriate cellular readout technology based on target knowledge.

Phase 2: Cell Model Validation

Senior Scientist Insight: The most common failure mode in cell-based assays is using a cell line where the target is either absent or not rate-limiting.

Protocol: Target Expression Verification

Before screening compounds, you must validate that your cell model expresses the target enzyme and that the signaling pathway is functional.

-

Lysate Preparation: Harvest cells (e.g., HEK293, HeLa, or disease-relevant line) at 70-80% confluency.

-

Western Blot: Probe for the target enzyme.

-

Requirement: Band intensity must be quantifiable. If endogenous levels are too low, generate a stable cell line overexpressing the target (e.g., using Lentiviral transduction).

-

-

Stimulation Test: If the enzyme requires activation (e.g., MAPK pathway), treat cells with a known agonist (e.g., EGF) and measure the increase in substrate conversion.

-

Success Metric: Signal-to-Background (S/B) ratio > 3.0 upon stimulation.

-

Phase 3: Assay Optimization & Protocol

This section details the development of a 384-well HTRF assay for a hypothetical kinase inhibitor. This format is scalable and industry-standard.

Critical Parameter Optimization

Do not rush to the

| Variable | Optimization Goal | Why it Matters |

| Cell Density | Linear range of detection | Too few cells = low signal; Too many cells = "Hook effect" or substrate depletion. |

| Incubation Time | Linear phase of enzymatic activity | Measuring at equilibrium hides inhibition kinetics. Measure during the linear velocity phase. |

| DMSO Tolerance | Max tolerated concentration | High DMSO disrupts membranes and alters protein structure. |

Detailed Protocol: The Cellular IC50 Run

Reagents:

-

Target Cells (e.g., A549)

-

Test Compounds (10mM stocks in DMSO)

-

Lysis/Detection Buffer (containing HTRF donor/acceptor antibodies)

-

384-well low-volume white plates (Greiner or Corning)

Step-by-Step Workflow:

-

Cell Seeding (Day 0):

-

Harvest cells and resuspend in complete media.

-

Dispense 10 µL/well (optimized density, typically 2,000–5,000 cells/well) into the 384-well plate.

-

Pro-Tip: Fill the outer perimeter wells with media only (no cells) to act as a humidity barrier and prevent "Edge Effects" caused by evaporation.

-

Incubate overnight at 37°C/5% CO2.

-

-

Compound Treatment (Day 1):

-

Prepare a 10-point serial dilution of the inhibitor (1:3 dilution) in serum-free media .

-

Note: Serum proteins (Albumin) bind drugs. Testing in low-serum (0.1% FBS) vs. high-serum (10% FBS) determines the "serum shift."

-

Add 5 µL of compound to the cells (Final DMSO < 0.5%).

-

Incubate for the optimized time (typically 1–4 hours for signaling enzymes).

-

-

Stimulation (Optional):

-

If the enzyme needs activation, add 5 µL of agonist (e.g., TNF

, EGF). -

Incubate for 30–60 minutes.

-

-

Lysis & Detection:

-

Add 10 µL of 4X Lysis Buffer containing the HTRF antibody pair (Donor-Anti-Substrate + Acceptor-Anti-Phospho-Residue).

-

Incubate for 2–4 hours at room temperature (or overnight).

-

-

Readout:

-

Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

-

Excitation: 320 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).

-

HTRF Principle Visualization

Figure 2: HTRF Mechanism. Signal occurs only when the donor and acceptor are brought into proximity by the phosphorylated substrate.

Phase 4: Data Analysis & Quality Control

The Z-Factor ( )

Before accepting any data, calculate the

- : Standard Deviation

- : Mean signal

Interpretation Standards:

- : Excellent assay.[1] Robust for screening.

-

: Marginal. Acceptable for

- : Failed assay. Do not proceed. Optimization required.

Curve Fitting & Hill Slope

Fit the data using a 4-Parameter Logistic (4PL) Model :

Senior Scientist Insight on Hill Slope:

-

Slope ~ 1.0: Standard 1:1 binding inhibition. Ideal.

-

Slope > 1.5: Suggests steep inhibition. Could indicate poly-pharmacology (hitting multiple targets), non-specific toxicity, or compound aggregation.

-

Slope < 0.7: Shallow curve. Suggests negative cooperativity or that the compound has poor solubility (precipitating out at high concentrations).

References

-

Markossian S, et al. Assay Guidance Manual.[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[2][3] "In Vitro Cell Based Assays".

-

[Link]

-

-

Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." J Biomol Screen.[4][5] 1999;4(2):67-73.[1][4][5]

-

[Link]

-

-

GraphPad Statistics Guide. "Hill slope (slope factor)."

-

[Link]

-

- Cisbio/Revvity. "HTRF Technology Principle."

Sources

- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 2. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of Serine Protease Inhibitors in Oncology: A Guide to Amidinophenoxy-Containing Compounds

A Note to the Researcher: The compound ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine is not a well-characterized agent in the public-domain cancer research literature. A structural relative, [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine (also known as FK633), has been studied for its role as a fibrinogen inhibitor with antiplatelet activities, but its application in oncology is not established.[1]

This guide, therefore, focuses on the broader, yet highly relevant, class of compounds that share the key amidinophenoxy moiety and are recognized for their potential in cancer research: serine protease inhibitors . This structural motif is a cornerstone in the design of inhibitors targeting serine proteases, a class of enzymes deeply implicated in tumor progression, invasion, and metastasis.[2][3]

This document will provide a detailed framework for researchers, scientists, and drug development professionals on the application of amidinophenoxy-containing serine protease inhibitors in cancer research, using established principles and methodologies applicable to this class of molecules.

Part 1: The Rationale - Why Target Serine Proteases in Cancer?

Serine proteases are a family of enzymes that cleave peptide bonds in proteins, a fundamental process in both normal physiology and pathology.[2] In the context of cancer, their dysregulation is a critical driver of malignancy.[3] Key cancer-associated serine proteases include:

-

Urokinase-type Plasminogen Activator (uPA): A central player in the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[3][4]

-

Kallikreins (KLKs): Implicated in a variety of cancers, contributing to processes like cell proliferation and invasion.[3][5]

-

Matriptase: A type II transmembrane serine protease involved in the activation of other proteases and growth factors, promoting tumor growth.[3]

Inhibiting these proteases presents a promising therapeutic strategy to halt cancer progression.[2][4] The amidinophenoxy group is a privileged scaffold in the design of potent and selective inhibitors for these enzymes.

Part 2: Mechanism of Action - The Amidinophenoxy Moiety

The effectiveness of the amidinophenoxy group lies in its ability to mimic the side chains of arginine or lysine, the natural substrates of many serine proteases. The positively charged amidinium group forms strong ionic interactions with the negatively charged aspartate residue in the S1 pocket of the protease's active site, leading to potent and specific inhibition.

Caption: Interaction of the amidinophenoxy moiety with the S1 pocket of a serine protease.

Part 3: Experimental Protocols

The following protocols are generalized for a representative amidinophenoxy-containing serine protease inhibitor and should be optimized for specific compounds and cell lines.

In Vitro Enzyme Inhibition Assay

This protocol determines the potency of the inhibitor against a purified serine protease.

Materials:

-

Purified serine protease (e.g., uPA, Matriptase)

-

Fluorogenic substrate for the specific protease

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In the microplate, add the assay buffer, the inhibitor dilutions, and the purified enzyme.

-

Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Ki | The inhibition constant, a measure of the inhibitor's affinity for the enzyme. |

Cell-Based Invasion Assay (Boyden Chamber)

This assay assesses the inhibitor's ability to block cancer cell invasion through an extracellular matrix.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)

-

Boyden chamber inserts with a porous membrane (8 µm pores)

-

Matrigel (or other basement membrane extract)

-

Cell culture medium with and without fetal bovine serum (FBS)

-

Test inhibitor

-

Calcein-AM or other fluorescent dye for cell staining

Procedure:

-

Coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.

-

Starve the cancer cells in a serum-free medium for 24 hours.

-

Resuspend the starved cells in a serum-free medium containing various concentrations of the test inhibitor.

-

Add the cell suspension to the upper chamber of the Boyden insert.

-

Add a medium containing FBS (as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invaded cells under a microscope or quantify using a plate reader after staining with a fluorescent dye.

Caption: Workflow for a cell-based invasion assay.

Part 4: Data Analysis and Interpretation

In Vitro Assays:

-

A low IC50 or Ki value indicates a potent inhibitor.

-

Comparing IC50 values against a panel of serine proteases can determine the inhibitor's selectivity.

Cell-Based Assays:

-

A dose-dependent decrease in the number of invaded cells suggests the inhibitor is effective at blocking invasion.

-

Results should be correlated with cell viability assays (e.g., MTT) to ensure the observed effects are not due to general cytotoxicity.

Part 5: In Vivo Studies

For promising inhibitors, in vivo studies using xenograft or orthotopic tumor models are the next logical step. These studies can assess the inhibitor's efficacy in reducing tumor growth and metastasis in a living organism.

Key Parameters to Evaluate:

-

Tumor volume and weight

-

Incidence and number of metastases

-

Pharmacokinetics and pharmacodynamics (PK/PD)

-

Toxicity and tolerability

Part 6: Conclusion and Future Directions

Amidinophenoxy-containing serine protease inhibitors represent a valuable class of molecules for cancer research and therapeutic development. Their ability to selectively target key drivers of tumor progression makes them attractive candidates for further investigation. Future research should focus on optimizing their potency, selectivity, and pharmacokinetic properties to translate their preclinical promise into clinical applications. The development of novel derivatives and combination therapies involving these inhibitors holds significant potential for improving cancer treatment outcomes.[4][6][7][8]

References

-

Serine protease inhibitors decrease metastasis in prostate, breast, and ovarian cancers. (2023). Molecular Oncology, 17(11), 2337-2355. [Link]

-

What are Serine protease inhibitors and how do they work?. (2024). News-Medical.net. [Link]

-

Serine protease inhibitor (SERPIN) superfamily in cancer and response to therapy. (n.d.). University of Colorado Anschutz Medical Campus. [Link]

-

From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. (2025). MDPI. [Link]

-

Role of Serine Proteases and Inhibitors in Cancer. (2021). ResearchGate. [Link]

-

Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. (2023). Molecules, 28(7), 3209. [Link]

-

Quantitative structure-activity relationship study of fibrinogen inhibitors, [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine (FK633) derivatives, using a novel hydrophobic descriptor. (1996). Journal of Medicinal Chemistry, 39(25), 5017-5020. [Link]

-

Bifunctional Naphthoquinone Aromatic Amide-Oxime Derivatives Exert Combined Immunotherapeutic and Antitumor Effects through Simultaneous Targeting of Indoleamine-2,3-dioxygenase and Signal Transducer and Activator of Transcription 3. (2020). Journal of Medicinal Chemistry, 63(4), 1544-1563. [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). RSC Advances, 15(11), 7489-7517. [Link]

-

Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). Pharmaceutics, 16(8), 1152. [Link]

-

Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities. (2025). Bioorganic Chemistry, 159, 108413. [Link]

Sources

- 1. Quantitative structure-activity relationship study of fibrinogen inhibitors, [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine (FK633) derivatives, using a novel hydrophobic descriptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Serine protease inhibitors decrease metastasis in prostate, breast, and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bifunctional Naphthoquinone Aromatic Amide-Oxime Derivatives Exert Combined Immunotherapeutic and Antitumor Effects through Simultaneous Targeting of Indoleamine-2,3-dioxygenase and Signal Transducer and Activator of Transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

using ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine as a chemical probe

This guide details the application of ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine (commonly known as FK633 ) as a high-specificity chemical probe for the platelet integrin GPIIb/IIIa (

Introduction & Core Utility

((4-(4-amidinophenoxy)butanoyl)aspartyl)valine , designated as FK633 , is a potent, non-peptide peptidomimetic antagonist of the platelet glycoprotein IIb/IIIa complex (Integrin

Key Probe Characteristics

| Feature | Specification | Experimental Advantage |

| Common Name | FK633 | Established reference in literature. |

| Target | Integrin | Blocks fibrinogen binding site.[1] |

| Selectivity | Eliminates off-target adhesion artifacts common with linear RGD peptides. | |

| IC50 (Aggregation) | ~80–100 nM (ADP-induced) | Potent inhibition at nanomolar concentrations.[1] |

| Kinetics | Ultra-short half-life | Allows "on/off" switching of inhibition in dynamic flow models. |

Mechanism of Action

FK633 mimics the RGD (Arg-Gly-Asp) recognition motif found in fibrinogen and von Willebrand factor (vWF). The 4-amidinophenoxy moiety acts as a charged arginine mimetic (cationic), docking into the aspartate-rich

By competitively occupying the RGD binding pocket, FK633 prevents the cross-linking of platelets by fibrinogen, thereby arresting the final common pathway of platelet aggregation.

Mechanistic Pathway Diagram

Caption: FK633 competitively blocks the high-affinity state of GPIIb/IIIa, preventing fibrinogen-mediated cross-linking.

Experimental Protocols

Preparation of Stock Solutions

-

Solubility : FK633 is a zwitterionic compound. It is soluble in DMSO and aqueous buffers at neutral pH.

-

Storage : Store lyophilized powder at -20°C. Reconstituted aliquots are stable at -80°C for 3 months. Avoid freeze-thaw cycles.

Reconstitution Table:

| Concentration | Solvent | Usage |

|---|---|---|

| 10 mM (Stock) | 100% DMSO | Long-term storage. |

| 100 µM (Working) | PBS or Saline | Immediate use (dilute 1:100 from stock). |

Protocol A: Light Transmission Aggregometry (LTA)

Objective : Determine the IC50 of FK633 against ADP-induced aggregation in human Platelet-Rich Plasma (PRP).

Materials :

-

Human whole blood (citrated).

-

Aggregometer (e.g., Chrono-log).

-

Agonist: ADP (10 µM final).

-

FK633 Working Solution.

Step-by-Step Workflow :

-

Blood Processing : Centrifuge whole blood at 200 x g for 15 min (no brake) to harvest PRP.

-

Baseline Setup : Prepare Platelet-Poor Plasma (PPP) by centrifuging remaining blood at 2000 x g for 10 min. Set 100% transmission baseline using PPP.

-

Probe Incubation :

-

Aliquot 450 µL of PRP into cuvettes.

-

Add FK633 at varying concentrations (e.g., 10, 30, 100, 300, 1000 nM).

-

Control: Add vehicle (DMSO/Saline) to control cuvette.

-

Incubate at 37°C for 3 minutes with stirring (1000 rpm).

-

-

Activation : Add 50 µL of ADP (100 µM stock) to achieve 10 µM final concentration.

-

Measurement : Record light transmission for 5–7 minutes.

-

Analysis : Calculate % Inhibition using the formula:

Protocol B: Flow Cytometry (Receptor Occupancy)

Objective : Assess specific binding of FK633 to activated platelets by competing with fluorescent fibrinogen or PAC-1 antibody.

Materials :

-

Washed Platelets or diluted PRP.

-

PAC-1 FITC (antibody binding only active GPIIb/IIIa).

-

Agonist: Thrombin Receptor Activator Peptide (TRAP-6).

-

Flow Cytometer.[2]

Step-by-Step Workflow :

-

Sample Prep : Dilute PRP 1:10 in Tyrode’s buffer containing 2 mM CaCl

. -

Probe Treatment : Treat samples with FK633 (1 µM) or Vehicle for 10 min at Room Temperature (RT).

-

Activation & Staining :

-

Add TRAP-6 (20 µM final).

-

Simultaneously add PAC-1 FITC (5 µL per test).

-

Incubate for 20 min at RT in the dark.

-

-

Fixation : Stop reaction with 1% Formaldehyde (optional, or analyze immediately).

-

Acquisition : Analyze 10,000 events on a flow cytometer. Gate on CD41/CD61 positive events (platelets).

-

Result : FK633 should reduce PAC-1 binding (Mean Fluorescence Intensity) to near-baseline levels, confirming blockade of the active site.

Expected Results & Troubleshooting

Quantitative Benchmarks

| Assay | Expected IC50 / Result | Interpretation |

| ADP Aggregation | 80 – 120 nM | Highly potent inhibition. |

| Collagen Aggregation | 80 – 100 nM | Similar potency to ADP; pathway independent. |

| Specific Binding | Confirms active site competition. | |

| Selectivity | No effect on HUVEC adhesion ( | Confirms specificity for platelets. |

Troubleshooting Guide

-

Low Inhibition : Ensure FK633 is added before the agonist. Once fibrinogen bridges form, they are harder to disrupt.

-

Precipitation : Check stock solution for crystals. If using high concentrations (>100 µM) in aqueous buffer, ensure <0.5% DMSO final.

-

Variable IC50 : Platelet donor variability is common. Always run a standard (e.g., Tirofiban or RGDS peptide) as a positive control.

References

-

Fujiwara, T., et al. (1996). "Quantitative structure-activity relationship study of fibrinogen inhibitors, [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine (FK633) derivatives, using a novel hydrophobic descriptor." Journal of Medicinal Chemistry, 39(25), 5017–5020.[3] Link

-

Kikumoto, R., et al. (2004). "Efficacy of FK633, an ultra-short acting glycoprotein IIb/IIIa antagonist on platelet preservation during and after cardiopulmonary bypass."[4] The Annals of Thoracic Surgery, 78(6). Link

-

Sakai, K., et al. (2000). "The anti-platelet and anti-thrombotic effects of FK633, a peptide-mimetic GPIIB/IIIA antagonist."[1] British Journal of Pharmacology. Link

-

BindingDB Entry . "Target: Platelet glycoprotein IIb/IIIa complex; Ligand: FK633."[1][4] BindingDB. Link

Sources

- 1. The anti-platelet and anti-thrombotic effects of FK633, a peptide-mimetic GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA全球物质登记数据库-F [drugfuture.com]

- 3. Quantitative structure-activity relationship study of fibrinogen inhibitors, [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine (FK633) derivatives, using a novel hydrophobic descriptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of FK633, an ultra-short acting glycoprotein IIb/IIIa antagonist on platelet preservation during and after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comprehensive Evaluation of Synthetic Antimicrobial Peptides (AMPs)

Abstract

The clinical translation of synthetic antimicrobial peptides (AMPs) is frequently stalled not by lack of potency, but by inconsistent data resulting from unstandardized testing protocols. Unlike small-molecule antibiotics, AMPs are amphipathic, cationic, and prone to adsorption, requiring specific modifications to standard Clinical and Laboratory Standards Institute (CLSI) protocols. This guide provides a rigorous, self-validating workflow for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Hemolytic Toxicity, ensuring data integrity for drug development files.

Part 1: Critical Pre-Analytical Considerations

The "Synthetic" Factor: Synthetic peptides differ significantly from biological extracts. Two physicochemical parameters must be controlled before any biological assay:

Counter-Ion Management (TFA vs. Acetate)

Synthetic peptides are typically cleaved from resin using Trifluoroacetic acid (TFA). Residual TFA is cytotoxic and can artificially lower MIC values (false potency) or increase hemolysis (false toxicity).

-

Requirement: For biological assays, peptides should be exchanged to Acetate or Hydrochloride salts.[1]

-

Correction: Peptide weight must be corrected for net peptide content (often only 70-80% of the lyophilized powder is actual peptide; the rest is water and salts).

-

Formula:

-

Solubility & Labware Adsorption

Cationic AMPs bind avidly to polystyrene (PS), the standard plastic for antibiotic testing.

-

Rule: ALWAYS use Polypropylene (PP) or non-binding surface (NBS) plates for AMP dilutions.

-

Solubility Logic: Do not default to DMSO. Use the peptide's Isoelectric Point (pI) to drive solubility.

Figure 1: Decision matrix for solubilizing synthetic peptides based on physicochemical properties.

Part 2: Antimicrobial Susceptibility Testing (AST)

Protocol A: Modified Broth Microdilution (MIC)

This protocol adapts the CLSI M07-A10 standard to account for peptide pharmacochemistry [1].

Materials:

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2] Note: For physiological relevance, some protocols suggest adding 5-10% serum, but this is an advanced variable.

-

Plates: 96-well Polypropylene (PP) round-bottom plates.

-

Inoculum:

CFU/mL.

Step-by-Step Workflow:

-

Stock Preparation: Prepare a 100x stock solution of the peptide (e.g., 1280 µg/mL) in the appropriate solvent (see Fig 1).

-

Plate Setup:

-

Add 50 µL of CAMHB to columns 2–12.

-

Add 100 µL of 2x Peptide Stock (e.g., 128 µg/mL final target) to column 1.

-

Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard 50 µL from column 10.

-

Column 11: Growth Control (Bacteria + Media + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum Prep:

-

Dilute an overnight culture to OD600 = 0.08–0.1 (McFarland 0.5).

-

Further dilute 1:100 in CAMHB to achieve

CFU/mL.

-

-

Inoculation: Add 50 µL of the diluted inoculum to wells 1–11. Final volume = 100 µL. Final bacterial concentration =

CFU/mL. -

Incubation: Seal with breathable film. Incubate at 37°C for 16–20 hours (aerobic).

-

Readout: MIC is the lowest concentration with no visible growth (no turbidity).

Protocol B: Minimum Bactericidal Concentration (MBC)

The MIC measures inhibition; the MBC measures killing.[3][4] This is critical for AMPs, which are often bactericidal membrane disruptors.

-

Sampling: Select the MIC well and the 2–3 wells above the MIC (higher concentrations).

-

Plating: Transfer 10–50 µL from these clear wells onto non-selective agar (e.g., Tryptic Soy Agar).

-

Incubation: Incubate at 37°C for 24 hours.

-

Definition: The MBC is the concentration that kills

of the initial inoculum (typically <5 colonies per plate, depending on volume plated).

Figure 2: Integrated workflow for determining MIC and MBC values.

Part 3: Pharmacodynamics (Time-Kill Kinetics)

Time-kill assays distinguish between rapid membrane disruptors (killing in minutes) and metabolic inhibitors (killing in hours).

Experimental Design:

-

Concentrations: Control (0x), 1x MIC, and 4x MIC.

-

Time Points: 0, 1, 2, 4, 8, and 24 hours.

Protocol:

-

Prepare tubes with 10 mL CAMHB containing peptide at target concentrations.

-

Inoculate with

CFU/mL (Time 0). -

Immediately remove 100 µL for the T0 count.[2]

-

Incubate tubes at 37°C with shaking (200 rpm).

-

At each time point, remove 100 µL, perform serial 10-fold dilutions in PBS, and spot-plate onto agar.

-

Calculation: Plot

vs. Time.

Data Presentation Template:

| Time (h) | Control (Log CFU) | 1x MIC (Log CFU) | 4x MIC (Log CFU) | Log Reduction (4x) |

| 0 | 5.70 | 5.70 | 5.70 | - |

| 1 | 6.10 | 4.20 | 2.10 | 4.00 |

| 4 | 7.50 | 3.50 | <1.00 | >6.50 |

| 24 | 9.20 | 5.10 | <1.00 | >8.20 |

Interpretation: A reduction of

Part 4: Mammalian Cytotoxicity (Hemolysis Assay)

To determine the Therapeutic Index, you must measure toxicity against mammalian membranes. Red Blood Cells (RBCs) are the standard surrogate [2].

Materials:

-

Fresh Human or Sheep RBCs.

-

Positive Control: 1% Triton X-100 (100% Lysis) or Melittin (5 µM).

-

Negative Control: PBS (0% Lysis).

Protocol:

-

Wash RBCs: Centrifuge fresh blood (1000 x g, 10 min), remove plasma/buffy coat. Wash pellet 3x with PBS until supernatant is clear.

-

Resuspend: Prepare a 1% (v/v) RBC suspension in PBS.

-

Incubation: Mix 100 µL peptide solution (serial dilutions) with 100 µL RBC suspension in a 96-well V-bottom plate.

-

Conditions: Incubate 1 hour at 37°C.

-

Separation: Centrifuge at 1000 x g for 10 min.

-

Measurement: Transfer 100 µL supernatant to a flat-bottom clear plate. Measure absorbance at 405 nm (hemoglobin Soret band) or 540 nm .

Calculation:

Selectivity Index (SI) Calculation:

-

SI > 10: Promising therapeutic window.

-

SI < 1: Toxic (kills host cells before bacteria).

References

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. Link

-

Oddo, A. and Hansen, P.R. Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, vol 1548. Springer, New York, NY.[5] 2017. Link

-

Hancock, R.E.W. Cationic peptides: Effect of media and plastic on MIC. Hancock Laboratory Methods.[6] University of British Columbia.[6] Link

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[7] EUCAST discussion document E.Dis 5.1, 2003. Link

Sources

Application Note: Advanced HPLC Strategies for the Purification and Analysis of Peptide Derivatives

Abstract

The transition from simple linear peptides to complex derivatives (e.g., GLP-1 analogs, ADCs, stapled peptides) presents unique chromatographic challenges. Standard protocols often fail due to the "hydrophobic foot" effect, aggregation, and broad elution profiles associated with these modifications. This guide provides a self-validating workflow for the HPLC purification and analysis of peptide derivatives, moving beyond generic "C18/TFA" defaults to a rational, mechanism-based approach.

Phase 1: Physicochemical Characterization & Solubility

The most common cause of HPLC failure is not the column, but the sample state.

Peptide derivatives often possess amphipathic structures that lead to aggregation or precipitation in aqueous mobile phases. Before touching an HPLC, you must define the solubility profile.

Protocol 1.1: Solubility Screening

Objective: Determine the optimal solvent for sample loading that prevents on-column precipitation.

-

Visual Test: Aliquot 0.1 mg of peptide into three glass vials.

-

Solvent Addition: Add 100 µL of the following solvents sequentially:

-

Assessment: Vortex and centrifuge (10,000 x g, 5 min). Check for pellets.

-

Pass: Clear supernatant.

-

Fail: Pellet or turbidity.

-

Data Table 1: Solvent Compatibility Guide

| Peptide Type | Primary Solvent | Secondary Additive | Why? |

| Hydrophilic (Polar) | Water + 0.1% TFA | - | Standard solubility. |

| Lipidated (e.g., Liraglutide) | DMSO or DMF | 10% Isopropanol | Disrups hydrophobic aggregation. |

| Cysteine-Rich / Cyclic | 6M Guanidine HCl | DTT/TCEP (if reducing) | Chaotropic agents break H-bonds. |

| PEGylated | 50% Acetonitrile | - | PEG is highly soluble in organic. |

Critical Insight: Avoid injecting 100% DMSO onto an analytical column if possible, as it causes "viscous fingering" and peak distortion. Dilute the DMSO solution with mobile phase A (MPA) until just before the precipitation point (e.g., 1:1 ratio) prior to injection.

Phase 2: Analytical Method Development (The "Scouting" Phase)

Do not guess the gradient. Scout it.

Protocol 2.1: Column & Mobile Phase Selection

For derivatives, the standard C18 column often retains hydrophobic modifications too strongly, leading to broad peaks and low recovery.

Decision Logic (DOT Diagram):

Figure 1: Decision tree for stationary phase and condition selection based on peptide derivative properties.

Protocol 2.2: The "Universal" Scouting Gradient

Run this linear gradient to determine where your peptide elutes.

-

Column: Based on Fig 1 (e.g., C8, 150 x 4.6 mm, 3.5 µm).

-

Flow: 1.0 mL/min.[4]

-

Temp: 60°C (Crucial for derivatives to reduce secondary interactions).

-

Mobile Phase A: Water + 0.1% TFA.[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 20 minutes (Slope = 4.5% B/min).

Analysis:

Calculate the %B at the peak apex (

-

Optimization Rule: Your focused gradient should start at

and end at

Phase 3: Preparative Purification Strategy

Scale-up is mathematics, not magic.

Protocol 3.1: Linear Scale-Up Calculation

To maintain the separation quality achieved in Phase 2, you must keep the Linear Velocity and Residence Time constant.

Formula:

Table 2: Scale-Up Parameters (Standard C18 Media)

| Parameter | Analytical | Semi-Prep | Prep |

| Column ID (mm) | 4.6 | 10 | 20 |